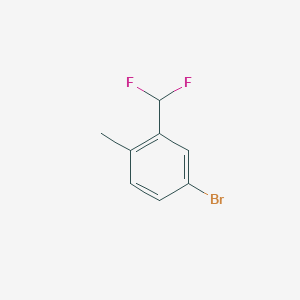

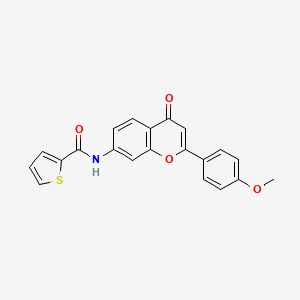

![molecular formula C15H17F3N6 B2387806 4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2097858-13-2](/img/structure/B2387806.png)

4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C15H17F3N6 and its molecular weight is 338.338. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

- A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated significant antiproliferative effects against various human cancer cell lines. These compounds, synthesized through nucleophilic substitution reactions, showed potential as anticancer agents, with certain derivatives identified as having good activity across different cell lines, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Mallesha et al., 2012).

Antioxidant and Neuroprotective Effects

- Research into N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogs revealed their efficacy as multifunctional antioxidants. These compounds, possessing free radical scavenger groups and metal chelating properties, showed protective effects against cell viability reduction and glutathione depletion induced by oxidative stress. Such properties suggest their potential in preventing age-related diseases like cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Anti-inflammatory and Analgesic Properties

- A study on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated notable anti-inflammatory and analgesic activities. These compounds, targeting cyclooxygenase enzymes (COX-1/COX-2), showed high inhibitory activity and selectivity, indicating the therapeutic potential of pyrimidine derivatives in managing inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Effects

- Novel pyridothienopyrimidines and pyridothienotriazines, through their synthesis and in vitro evaluation, have been shown to possess antimicrobial activities against a variety of bacterial strains. Such findings underscore the potential of pyrimidine derivatives as a basis for developing new antimicrobial agents (Abdel-rahman et al., 2002).

Binding to Plasma Proteins

- The study of pyrazolo[1,5-a]pyrimidine derivatives and their interactions with bovine serum albumin (BSA) illustrates the biophysical aspect of how such compounds can bind to plasma proteins. This interaction, crucial for drug design and delivery, highlights the importance of understanding the molecular basis of compound-protein interactions for therapeutic applications (He et al., 2020).

Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives often interact with various biological targets, including receptors and enzymes .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

The effects would depend on the specific targets and pathways that the compound interacts with .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine are not fully understood. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the pyrimidine derivative.

Cellular Effects

The cellular effects of this compound are not well-documented. Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

4,6-dimethyl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N6/c1-10-7-11(2)22-14(21-10)24-5-3-23(4-6-24)13-8-12(15(16,17)18)19-9-20-13/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFXUNQUXPSXTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387723.png)

![1-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2387732.png)

![4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide](/img/structure/B2387736.png)

![4-benzyl-N-isopropyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2387739.png)

![2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide](/img/structure/B2387740.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide](/img/structure/B2387742.png)

![Methyl 3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoate](/img/structure/B2387745.png)